molecular formula C17H24N4O3S B5573212 2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine

2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine

Cat. No.: B5573212
M. Wt: 364.5 g/mol
InChI Key: QMMVSRJDXVRIJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine is a useful research compound. Its molecular formula is C17H24N4O3S and its molecular weight is 364.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.15691181 g/mol and the complexity rating of the compound is 442. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Applications

Several studies have synthesized and evaluated derivatives of oxadiazole, piperidine, and thiazole for their antimicrobial and antifungal activities. For instance, derivatives have been shown to display activity against a range of microorganisms, suggesting potential applications in the development of new antimicrobial agents (Başoğlu et al., 2013; Patel et al., 2011).

Antiproliferative Effects

Compounds containing the piperidine and oxadiazole scaffolds have been investigated for their antiproliferative effects on human leukemic cells, suggesting a potential for cancer therapeutic applications. Specifically, certain derivatives have shown potent activity against various cancer cell lines, highlighting the importance of these moieties in the design of anticancer drugs (Kumar et al., 2014).

Antioxidant Properties

Oxadiazole derivatives, particularly those linked with piperazine, have been screened for their antioxidant activity. Studies have identified compounds that exhibit significant radical scavenging activities, suggesting their potential use as antioxidant agents (Mallesha et al., 2014).

Chemical Structure Analysis

Research on the crystal structure and computational density functional theory (DFT) calculations of oxadiazole-piperazine derivatives has provided insights into the reactive sites and intermolecular interactions of these compounds. Such studies are crucial for understanding the chemical behavior and potential reactivity of new compounds in this class (Kumara et al., 2017).

Synthesis and Evaluation as Anticancer Agents

The sequential synthesis and evaluation of piperidine-oxadiazole hybrids as anticancer agents underscore the significance of these scaffolds in medicinal chemistry. Such studies highlight the therapeutic potential of novel compounds bearing these features (Rehman et al., 2018).

Properties

IUPAC Name

1-[2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-3-(4-methyl-1,3-thiazol-5-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3S/c1-12-14(25-11-18-12)6-7-16(22)21-9-4-3-5-13(21)17-19-15(20-24-17)8-10-23-2/h11,13H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMVSRJDXVRIJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCC(=O)N2CCCCC2C3=NC(=NO3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.